Methyl 6-aminoisochromane-3-carboxylate

Description

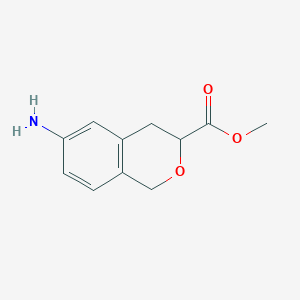

Methyl 6-aminoisochromane-3-carboxylate is a 6-membered heterocyclic compound featuring an isochromane core (a benzopyran derivative) with an amino substituent at the 6-position and a methyl ester group at the 3-position.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 6-amino-3,4-dihydro-1H-isochromene-3-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)10-5-8-4-9(12)3-2-7(8)6-15-10/h2-4,10H,5-6,12H2,1H3 |

InChI Key |

MMAUREFYWOLOCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(CO1)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminoisochromane-3-carboxylate typically involves the reaction of isochroman derivatives with appropriate reagents. One common method is the reaction of 6-nitroisochroman-3-carboxylate with methylamine under reducing conditions to yield the desired amino compound. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-aminoisochromane-3-carboxylate may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoisochromane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, secondary amines, tertiary amines, and various substituted isochroman derivatives.

Scientific Research Applications

Methyl 6-aminoisochromane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-aminoisochromane-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 6-aminoisochromane-3-carboxylate and related compounds:

Key Observations:

- Core Structure: The isochromane (benzopyran) core in Methyl 6-aminoisochromane-3-carboxylate distinguishes it from pyridine (e.g., ) or oxoindoline (e.g., ) derivatives. Chromeno-isoxazole hybrids () add fused heterocyclic complexity.

- Functional Groups: The methyl ester group (common in ) improves volatility and solubility in organic media, whereas the carboxylic acid in 6-methoxychroman-3-carboxylic acid () increases polarity and acidity.

Physicochemical Properties

While direct data for Methyl 6-aminoisochromane-3-carboxylate is scarce, inferences can be drawn from analogs:

- Solubility: Methyl esters generally exhibit higher lipid solubility than carboxylic acids (e.g., vs. ).

- Stability: Electron-withdrawing groups like chloro () may reduce hydrolytic stability compared to amino substituents.

- Crystallinity: The chromeno-isoxazole derivative () demonstrated crystallinity via X-ray diffraction, suggesting structural rigidity compared to simpler isochromanes.

Biological Activity

Methyl 6-aminoisochromane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 6-aminoisochromane-3-carboxylate has the following chemical structure:

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

This compound features an iso-chromane core structure, which is known to be involved in various biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of methyl 6-aminoisochromane-3-carboxylate, particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that this compound exhibits significant inhibition of HBV replication. The results indicated that at a concentration of 10 µM, it effectively reduced viral load without notable cytotoxicity, making it a promising candidate for further antiviral research .

The proposed mechanism of action for methyl 6-aminoisochromane-3-carboxylate involves its interaction with viral entry pathways. Molecular docking studies suggest that it may bind to specific viral proteins, hindering their ability to facilitate infection in host cells. This interaction potentially disrupts the viral life cycle and reduces replication rates .

Antioxidant Properties

In addition to its antiviral activity, methyl 6-aminoisochromane-3-carboxylate has been investigated for its antioxidant properties. Research indicates that it may scavenge free radicals and reduce oxidative stress in cellular systems, which could contribute to its therapeutic effects in various diseases .

Case Study 1: Anti-HBV Efficacy

A study conducted on human hepatoma cell lines (HepG2) stably transfected with the NTCP gene provided insights into the efficacy of methyl 6-aminoisochromane-3-carboxylate against HBV. The experimental setup allowed for a full replication cycle of HBV, enabling researchers to assess the compound's inhibitory effects accurately. The findings revealed a substantial decrease in HBV DNA levels in treated cells compared to untreated controls, supporting its potential as an antiviral agent .

Case Study 2: Safety Profile Evaluation

Another critical aspect of evaluating methyl 6-aminoisochromane-3-carboxylate involved assessing its safety profile through cytotoxicity assays. The results showed that the compound exhibited low toxicity across various concentrations, indicating a favorable safety margin for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of methyl 6-aminoisochromane-3-carboxylate:

| Activity | Concentration (µM) | Inhibition (%) | Cytotoxicity (IC50) |

|---|---|---|---|

| Anti-HBV | 10 | Significant | >50 |

| Antioxidant | N/A | Moderate | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.